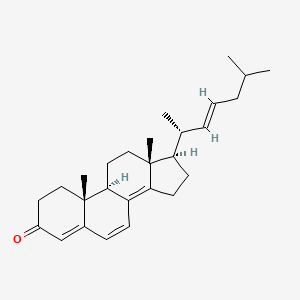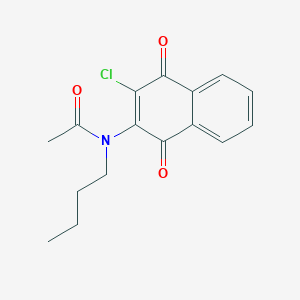
N-Butyl-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It belongs to the class of imidazole-based 1,4-naphthoquinones.
- These compounds have gained interest due to their potential as drug candidates against multi-drug resistant (MDR) infections .
N-Butyl-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide: is a chemical compound with the molecular formula CHClNO.
Preparation Methods
- The synthetic route involves the preparation of the precursor compound N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide (B-3).
- Industrial production methods may vary, but laboratory synthesis typically includes the reaction of appropriate starting materials under controlled conditions.
Chemical Reactions Analysis
- Common reagents include oxidants (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., amines).
- Major products depend on reaction conditions and substituents.
N-Butyl-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide: can undergo various reactions:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological molecules (enzymes, receptors).
Medicine: Assess its antibacterial and antifungal properties.
Industry: Evaluate its use in materials science or as a precursor for drug development.
Mechanism of Action
- The compound’s effects likely involve interactions with specific molecular targets.
- Further research is needed to elucidate the precise mechanism.
Comparison with Similar Compounds
- Similar compounds may include other imidazole-based naphthoquinones or related derivatives.
N-Butyl-N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)acetamide: can be compared with related compounds based on their structures, reactivity, and biological activities.
Remember that this compound’s potential applications and mechanisms are still being explored, and ongoing research may reveal additional insights
Properties
CAS No. |
139478-06-1 |
|---|---|
Molecular Formula |
C16H16ClNO3 |
Molecular Weight |
305.75 g/mol |
IUPAC Name |
N-butyl-N-(3-chloro-1,4-dioxonaphthalen-2-yl)acetamide |
InChI |
InChI=1S/C16H16ClNO3/c1-3-4-9-18(10(2)19)14-13(17)15(20)11-7-5-6-8-12(11)16(14)21/h5-8H,3-4,9H2,1-2H3 |
InChI Key |
KIMKAIKOOJUFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
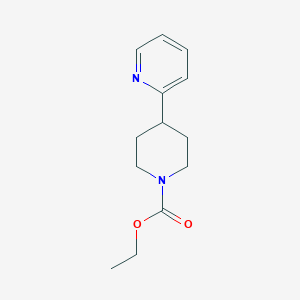
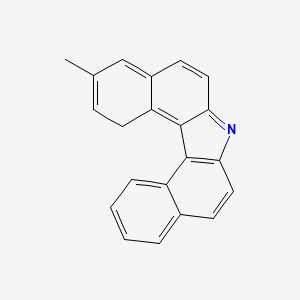
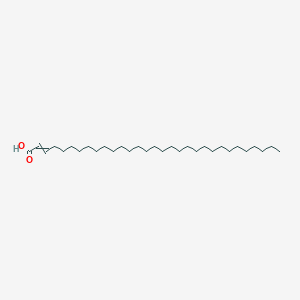
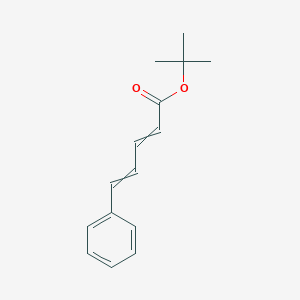
![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
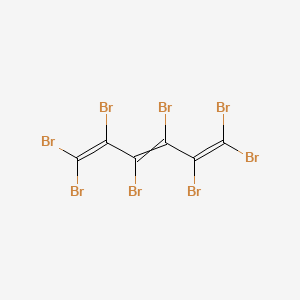
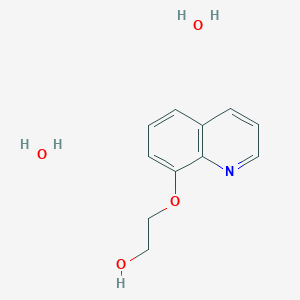
![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)
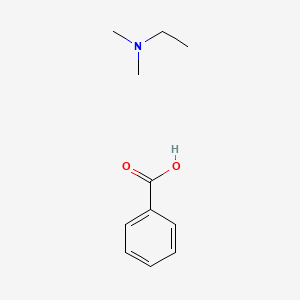
![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
